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Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and pharmacological profile of Sarizotan. Initially investigated for the treatment of Parkinson's

disease and later for Rett syndrome, Sarizotan is a potent 5-HT1A receptor agonist and a

dopamine D2-like receptor antagonist/partial agonist.[1][2] Although its clinical development

was ultimately discontinued, the extensive preclinical and clinical research conducted on

Sarizotan offers valuable insights for researchers in the fields of neuropharmacology and drug

development. This document details its chemical characteristics, mechanism of action, receptor

binding affinities, metabolic pathways, and relevant experimental protocols.

Chemical Structure and Properties
Sarizotan, also known as EMD-128,130, is a synthetic compound belonging to the chemical

class of phenylpyridines.[3] Its chemical structure is characterized by a (2R)-3,4-dihydro-2H-

chromen-2-yl)methyl group linked to a [5-(4-fluorophenyl)pyridin-3-yl]methyl)amine moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of Sarizotan
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Property Value Source

IUPAC Name

1-[(2R)-3,4-dihydro-2H-

chromen-2-yl]-N-[[5-(4-

fluorophenyl)pyridin-3-

yl]methyl]methanamine

[4]

Molecular Formula C22H21FN2O [4]

Molecular Weight 348.421 g/mol [4]

CAS Number 351862-32-3 [4]

SMILES

C1CC2=CC=CC=C2O[C@H]1

CNCC3=CN=CC(=C3)C4=CC

=C(C=C4)F

[4]

Appearance Solid N/A

Solubility Orally active [5]

pKa Not available N/A

LogP Not available N/A

Pharmacological Profile
Mechanism of Action
Sarizotan exhibits a dual mechanism of action, acting as a full agonist at the serotonin 5-HT1A

receptor and as an antagonist or partial agonist at dopamine D2-like receptors (D2, D3, and

D4).[1][2] This pharmacological profile suggests its potential utility in conditions where

modulation of both serotonergic and dopaminergic systems is beneficial.

Receptor Binding Affinity
The affinity of Sarizotan for various receptors has been characterized through radioligand

binding assays. The following table summarizes the reported IC50 values, which represent the

concentration of the drug required to inhibit 50% of the binding of a specific radioligand.

Table 2: Sarizotan Receptor Binding Affinities (IC50 nM)
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Receptor Species IC50 (nM) Source

5-HT1A Rat 6.5 [5][6]

5-HT1A Human 0.1 [5][6]

Dopamine D2 Rat 15.1 [5][6]

Dopamine D2 Human 17 [5][6]

Dopamine D3 Human 6.8 [5][6]

Dopamine D4.2 Human 2.4 [5][6]

Sarizotan demonstrates high affinity for human 5-HT1A receptors and significant affinity for the

D2-like dopamine receptors.[5][6] Its affinity for other receptors, ion channels, and transporters

is considerably lower, generally with IC50 values greater than 1000 nM.[6]

Signaling Pathways
The therapeutic and adverse effects of Sarizotan are mediated through its interaction with 5-

HT1A and D2-like receptors, which in turn modulate downstream intracellular signaling

cascades.

5-HT1A Receptor Signaling
As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory

Gi/o proteins. Agonism by Sarizotan is expected to initiate the following signaling events:
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Caption: Sarizotan-mediated 5-HT1A receptor signaling pathway.

D2 Receptor Signaling
The dopamine D2 receptor also belongs to the GPCR family and is coupled to Gi/o proteins. As

an antagonist/partial agonist, Sarizotan's effect on D2 receptor signaling is more complex and

can depend on the cellular context and the presence of endogenous dopamine. The primary

signaling pathway involves the inhibition of adenylyl cyclase.
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Caption: Sarizotan's modulation of the D2 receptor signaling pathway.

Synthesis
A synthetic route for Sarizotan has been described in the patent literature (US 5,767,132). The

general scheme involves the following key steps:
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Synthesis of (R)-2-aminomethylchromane

Final Coupling

3-(2-hydroxyphenyl)propanal 2-cyanochromaneKCN rac-2-aminomethylchromaneCatalytic Hydrogenation (R)-2-aminomethylchromane
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Caption: General synthetic workflow for Sarizotan.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test

compound like Sarizotan to a specific receptor.

Objective: To determine the IC50 and subsequently the Ki value of a test compound for a target

receptor.

Materials:

Receptor Source: Membrane preparations from cells expressing the target receptor (e.g.,

CHO or HEK293 cells) or from specific brain regions.

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor

(e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

Test Compound: Sarizotan or other compounds of interest.

Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target

receptor.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

Filtration Apparatus: A cell harvester with glass fiber filters.

Scintillation Counter: For measuring radioactivity.

Procedure:

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer

and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

Determine the protein concentration.

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

Total Binding: Membrane preparation, radioligand, and assay buffer.

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the

non-specific binding control.

Test Compound: Membrane preparation, radioligand, and varying concentrations of the

test compound.

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a

predetermined time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell

harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding = Total binding - Non-specific binding.

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.
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Determine the IC50 value from the curve using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Assay (General Protocol)
This protocol outlines a general method for assessing the metabolic stability of a compound

like Sarizotan using liver microsomes.

Objective: To determine the in vitro metabolic clearance of a test compound.

Materials:

Test Compound: Sarizotan.

Liver Microsomes: Human liver microsomes (HLM) or microsomes from other species.

Cofactor: NADPH regenerating system.

Incubation Buffer: e.g., Potassium phosphate buffer, pH 7.4.

Quenching Solution: e.g., Acetonitrile.

Analytical Instrument: LC-MS/MS for quantifying the parent compound.

Procedure:

Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test

compound in the incubation buffer. Pre-warm the mixture to 37°C.

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of

the reaction mixture and add it to the quenching solution to stop the reaction.

Sample Processing: Centrifuge the quenched samples to pellet the protein. Analyze the

supernatant containing the remaining parent compound.
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LC-MS/MS Analysis: Quantify the concentration of the parent compound at each time point

using a validated LC-MS/MS method.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

time.

Determine the slope of the linear portion of the curve, which represents the elimination

rate constant (k).

Calculate the in vitro half-life (t1/2) = 0.693 / k.

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / amount of

microsomal protein).

Clinical Development and Discontinuation
Sarizotan was initially investigated as a treatment for Parkinson's disease, with the aim of

reducing levodopa-induced dyskinesia.[4] However, Phase III clinical trials (PADDY I and

PADDY II) failed to meet their primary efficacy endpoints, leading to the discontinuation of its

development for this indication in 2006.[4]

Subsequently, Sarizotan was repurposed for the treatment of respiratory symptoms in Rett

syndrome, a rare neurodevelopmental disorder.[7] Preclinical studies in mouse models of Rett

syndrome showed promising results, with Sarizotan reducing apnea and correcting irregular

breathing patterns.[7] However, the pivotal Phase II/III STARS clinical trial also failed to meet its

primary and secondary endpoints, showing no significant difference between Sarizotan and

placebo in reducing apnea episodes in patients.[7] Consequently, the development of Sarizotan

for Rett syndrome was terminated in 2020.[7]

Conclusion
Sarizotan is a well-characterized neuropharmacological agent with high affinity for 5-HT1A and

dopamine D2-like receptors. Despite its failure in clinical trials for both Parkinson's disease and

Rett syndrome, the extensive research conducted on this compound provides a valuable case

study for drug development professionals. The detailed understanding of its chemical
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properties, receptor binding profile, and signaling pathways can inform the design and

development of future therapeutics targeting the serotonergic and dopaminergic systems. The

experimental protocols outlined in this guide offer a practical resource for researchers

investigating similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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